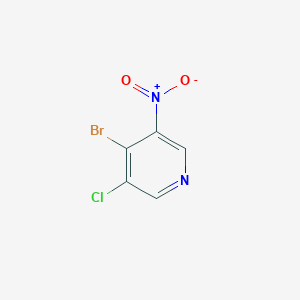

4-Bromo-3-chloro-5-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chloro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O2/c6-5-3(7)1-8-2-4(5)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEIQRUZMAVRGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670113 | |

| Record name | 4-Bromo-3-chloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072141-30-0 | |

| Record name | 4-Bromo-3-chloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-3-chloro-5-nitropyridine chemical properties

An In-depth Technical Guide to 4-Bromo-3-chloro-5-nitropyridine for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a key heterocyclic intermediate for researchers, scientists, and professionals in drug development. We will move beyond basic data to explore the causality behind its reactivity and its strategic application in modern organic synthesis.

Core Chemical Profile and Physicochemical Properties

This compound is a polysubstituted pyridine derivative. The pyridine core, an aromatic six-membered heterocycle containing a nitrogen atom, is functionalized with two distinct halogen atoms (bromine and chlorine) and a potent electron-withdrawing nitro group (-NO₂). This specific arrangement of substituents makes the aromatic ring highly electron-deficient, which is the primary determinant of its chemical behavior.[1] This electrophilic character is the cornerstone of its utility as a versatile building block in the synthesis of complex, biologically active molecules.[1][2]

Structural Representation

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties. It is critical to note that experimental data for this specific isomer (CAS 1072141-30-0) is sparse in publicly available literature. Therefore, data for the closely related isomer, 3-bromo-4-chloro-5-nitropyridine (CAS 31872-63-6), is provided for comparative context where direct data is unavailable. Researchers should experimentally verify all properties for their specific lot.

| Property | Value | Source / Note |

| CAS Number | 1072141-30-0 | [1][3] |

| Molecular Formula | C₅H₂BrClN₂O₂ | [1][3] |

| Molecular Weight | 237.44 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Appearance | White to yellow or brown solid | Inferred from related compounds[2] |

| Melting Point | 49-50 °C | Data for isomer CAS 31872-63-6[4] |

| Boiling Point | 284.6 °C at 760 mmHg | Data for isomer CAS 31872-63-6[4] |

| Purity | Typically ≥95% | [1] |

Reactivity and Synthetic Strategy: The Primacy of SₙAr

The synthetic value of this compound is dominated by its susceptibility to Nucleophilic Aromatic Substitution (SₙAr) .

Causality: The nitro group at the C5 position exerts a powerful electron-withdrawing effect through both resonance and induction. This effect is most pronounced at the positions ortho (C4, C6) and para (C2) to the nitro group, significantly lowering the electron density of the aromatic ring. This electron deficiency drastically lowers the activation energy for the addition of a nucleophile, which is the rate-determining step in the SₙAr mechanism. The halogen atoms at the activated C3 and C4 positions serve as excellent leaving groups, facilitating the substitution.

Key Reaction Pathways

-

Nucleophilic Aromatic Substitution (SₙAr): This is the most prevalent reaction. A wide variety of nucleophiles (amines, thiols, alkoxides, etc.) can displace one of the halogen atoms. The relative reactivity of the C-Br versus the C-Cl bond can be influenced by the nature of the nucleophile and reaction conditions, offering potential for selective functionalization. The C4-Br position is generally expected to be more reactive due to its direct ortho relationship to the activating nitro group.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using standard conditions (e.g., Fe/HCl, SnCl₂, or catalytic hydrogenation). This transformation is synthetically crucial as it converts a strongly deactivating group into a versatile activating group, opening up pathways for diazotization, acylation, or further substitution reactions.[2]

Caption: Key synthetic transformations of this compound.

Application in Drug Discovery and Development

This molecule is not typically an active pharmaceutical ingredient (API) itself but rather a high-value scaffold. Its utility lies in its ability to serve as a rigid core structure from which diverse chemical functionalities can be appended.

-

Scaffold for Library Synthesis: The predictable SₙAr reactivity allows for the rapid generation of compound libraries. By reacting the scaffold with a diverse set of nucleophiles (e.g., a collection of primary and secondary amines), medicinal chemists can efficiently create hundreds or thousands of related compounds for high-throughput screening against biological targets.[2]

-

Intermediate for Complex APIs: The functional groups on the pyridine ring serve as handles for constructing more elaborate molecular architectures. For instance, a halogen can be displaced to link the pyridine core to another ring system, while the nitro group can be reduced and functionalized to modulate solubility or interact with a specific receptor pocket.[2][]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

This protocol provides a self-validating, field-proven methodology for a typical SₙAr reaction. The causality for each step is explained to empower researchers to adapt the protocol with confidence.

Objective: To synthesize a 4-amino-3-chloro-5-nitropyridine derivative by reacting this compound with a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine) (1.1 equivalents)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (ACN))

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

TLC plates (silica gel)

Protocol Steps:

-

Reactor Setup & Inert Atmosphere (Causality: Preventing Side Reactions):

-

To a dry, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to exclude atmospheric moisture, which could react with the base or interfere with the reaction.

-

-

Reagent Dissolution (Causality: Ensuring Homogeneity):

-

Add anhydrous solvent (e.g., DMF) via syringe to dissolve the starting material completely. A typical concentration is 0.1-0.5 M. Using an anhydrous polar aprotic solvent like DMF or DMSO is key, as it effectively solvates the reactants and the charged intermediate (Meisenheimer complex) of the SₙAr mechanism, thereby accelerating the reaction.

-

-

Addition of Amine and Base (Causality: Deprotonation and Acid Scavenging):

-

Add the primary amine (1.1 eq) to the stirred solution via syringe. A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile.

-

Add the non-nucleophilic base, DIPEA (2.0 eq), dropwise. The base's role is to scavenge the HBr that is liberated during the reaction. Using a non-nucleophilic base like DIPEA prevents it from competing with the desired amine nucleophile.

-

-

Reaction Monitoring (Causality: Determining Reaction Completion):

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C). The elevated temperature provides the necessary activation energy.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). Aliquots are taken periodically and spotted on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. This is a self-validating step; the reaction is only stopped once complete consumption of the starting material is confirmed.

-

-

Work-up and Extraction (Causality: Product Isolation and Purification):

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water. This quenches the reaction and helps to remove the water-soluble solvent (DMF) and salts.

-

Extract the aqueous layer three times with an organic solvent like ethyl acetate. The desired organic product will preferentially partition into the organic layer.

-

Combine the organic layers and wash with brine. This step removes residual water from the organic phase.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification (Causality: Achieving High Purity):

-

Purify the crude product using flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure substituted aminopyridine derivative.

-

Safety, Handling, and Storage

Halogenated nitropyridines require careful handling due to potential toxicity. Data from the related isomer 3-bromo-4-chloro-5-nitropyridine provides guidance.[6][7]

-

Hazard Classification: Danger. GHS statements indicate it is toxic if swallowed (H301) and causes serious eye damage (H318).[6][7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

-

Handling: Use only in a certified chemical fume hood to avoid inhalation of dust or vapors.[8] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Some sources recommend storage at -20°C.[4]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]

-

Skin: Wash off immediately with soap and plenty of water.[9]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate emergency medical help.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

-

References

-

3-Bromo-4-chloro-5-nitropyridine | C5H2BrClN2O2. PubChem. [Link]

-

3-Bromo-4-chloro-5-nitropyridine | CAS#:31872-63-6. Chemsrc. [Link]

-

Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

-

Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. [Link]

-

Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

- 1. CAS 1072141-30-0: this compound [cymitquimica.com]

- 2. innospk.com [innospk.com]

- 3. scbt.com [scbt.com]

- 4. 3-Bromo-4-chloro-5-nitropyridine | 31872-63-6 [sigmaaldrich.com]

- 6. 3-Bromo-4-chloro-5-nitropyridine | C5H2BrClN2O2 | CID 12510052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 3-Bromo-4-chloro-5-nitropyridine | CAS#:31872-63-6 | Chemsrc [chemsrc.com]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-3-chloro-5-nitropyridine

Introduction

4-Bromo-3-chloro-5-nitropyridine is a highly functionalized heterocyclic compound with significant potential as a versatile building block in the fields of medicinal chemistry and materials science. The specific arrangement of its substituents—a bromine atom, a chlorine atom, and a nitro group on the pyridine core—offers multiple reaction sites for further chemical transformations. This guide provides an in-depth, scientifically-grounded pathway for the synthesis of this compound, designed for researchers and professionals in drug development and organic synthesis. The presented methodology is based on established chemical principles and provides a logical, step-by-step approach to achieving the target molecule with a focus on causality and experimental robustness.

Strategic Analysis of the Synthesis Pathway

The synthesis of polysubstituted aromatic compounds, particularly heteroaromatics like pyridine, requires careful strategic planning to control the regioselectivity of the substitution reactions. A direct, one-pot synthesis of this compound is not feasible due to the complex interplay of directing effects of the substituents.

Our retrosynthetic analysis identifies the Carbon-Bromine bond at the 4-position as the most logical final disconnection. This is because the amino group, a versatile precursor, can be reliably converted to a bromo group via the Sandmeyer reaction.[1][2][3] This well-established transformation allows for the late-stage introduction of the bromine atom.

This strategy pinpoints 4-amino-3-chloro-5-nitropyridine as the crucial intermediate. The forward synthesis, therefore, focuses on the efficient construction of this intermediate, followed by its conversion to the final product.

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Key Intermediate: 4-Amino-3-chloro-5-nitropyridine

This part of the synthesis focuses on the sequential functionalization of the commercially available starting material, 4-aminopyridine.

Step 1.1: Selective Monochlorination of 4-Aminopyridine

Causality and Experimental Choices: The first step involves the selective introduction of a chlorine atom at the 3-position of 4-aminopyridine. The amino group at the 4-position is a powerful activating group that directs electrophilic substitution to the ortho positions (3 and 5). To prevent dichlorination, a mild and controllable chlorinating agent is required. N-chlorosuccinimide (NCS) is an excellent choice for this purpose, as it allows for the controlled monochlorination of activated aromatic systems.[4][5] The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) to ensure the solubility of the starting material and reagents.

Experimental Protocol: Synthesis of 4-Amino-3-chloropyridine

-

To a solution of 4-aminopyridine (1 equivalent) in DMF, add N-chlorosuccinimide (1.05 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the crude 4-amino-3-chloropyridine.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

| Reagent/Parameter | Quantity/Value | Purpose |

| 4-Aminopyridine | 1 eq | Starting Material |

| N-Chlorosuccinimide (NCS) | 1.05 eq | Chlorinating Agent |

| N,N-Dimethylformamide (DMF) | solvent | Reaction Medium |

| Temperature | Room Temperature | Controlled Reaction |

| Reaction Time | 4-6 hours | To ensure completion |

| Expected Yield | 75-85% |

Step 1.2: Regioselective Nitration of 4-Amino-3-chloropyridine

Causality and Experimental Choices: The next step is the introduction of a nitro group. In 4-amino-3-chloropyridine, both the amino and chloro groups are ortho-, para-directing. The 5-position is ortho to the strongly activating amino group and para to the deactivating but ortho-, para-directing chloro group. This alignment of directing effects strongly favors the regioselective nitration at the 5-position. A standard nitrating mixture of concentrated nitric acid and sulfuric acid is used. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The reaction must be performed at low temperatures to control the exothermic reaction and prevent side reactions.

Experimental Protocol: Synthesis of 4-Amino-3-chloro-5-nitropyridine

-

Carefully add 4-amino-3-chloropyridine (1 equivalent) to concentrated sulfuric acid at 0°C with stirring.

-

Once the substrate is fully dissolved, cool the mixture to -5°C to 0°C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the internal temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at 0-5°C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium hydroxide) to a pH of 7-8 to precipitate the product.

-

Filter the resulting yellow solid, wash thoroughly with water, and dry under vacuum.

| Reagent/Parameter | Quantity/Value | Purpose |

| 4-Amino-3-chloropyridine | 1 eq | Substrate |

| Conc. Sulfuric Acid | solvent/catalyst | Protonating Agent |

| Conc. Nitric Acid | 1.1 eq | Nitrating Agent |

| Temperature | -5°C to 5°C | Control Exothermicity |

| Reaction Time | 2-3 hours | To ensure completion |

| Expected Yield | 80-90% |

Part 2: Sandmeyer Reaction for the Synthesis of this compound

The final stage of the synthesis involves the conversion of the amino group of our key intermediate into the desired bromo group.

Mechanism Insight: The Sandmeyer Reaction

The Sandmeyer reaction is a two-step process.[2] First, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas). In the second step, a copper(I) salt, in this case, copper(I) bromide, catalyzes the replacement of the diazonium group with a bromide. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[2]

Step 2.1 & 2.2: Diazotization and Bromo-dediazoniation

Causality and Experimental Choices: The diazotization step must be conducted at low temperatures (0-5°C) as diazonium salts are generally unstable at higher temperatures and can decompose. Following the formation of the diazonium salt, the solution is added to a solution of copper(I) bromide. CuBr serves as both the catalyst and the source of the bromide that replaces the diazonium group.

Experimental Protocol: Synthesis of this compound

-

Diazotization: Suspend 4-amino-3-chloro-5-nitropyridine (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, ~48%). Cool the suspension to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes at this temperature after the addition is complete.

-

Bromo-dediazoniation: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in aqueous HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) should be observed.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60°C for 1 hour to ensure the reaction goes to completion.

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

| Reagent/Parameter | Quantity/Value | Purpose |

| 4-Amino-3-chloro-5-nitropyridine | 1 eq | Substrate |

| Hydrobromic Acid (48%) | solvent/acid | Diazotization Medium |

| Sodium Nitrite (NaNO₂) | 1.1 eq | Diazotizing Agent |

| Copper(I) Bromide (CuBr) | 1.2 eq | Catalyst/Bromide Source |

| Temperature | 0-5°C, then 50-60°C | Control and Completion |

| Expected Yield | 65-75% |

Overall Synthesis Workflow

Sources

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]

- 5. 2-Amino-3,5-dichloropyridine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Bromo-3-chloro-5-nitropyridine: Structure, Reactivity, and Applications

This guide provides a comprehensive technical overview of 4-bromo-3-chloro-5-nitropyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular structure, spectroscopic signature, unique reactivity in nucleophilic aromatic substitution, and its applications in the synthesis of bioactive molecules.

Introduction: A Versatile Scaffold in Modern Chemistry

This compound is a polysubstituted pyridine derivative that has emerged as a valuable intermediate in organic synthesis.[1] Its utility stems from the strategic placement of two different halogen atoms and a strongly electron-withdrawing nitro group on the pyridine ring. This arrangement imparts a distinct electronic character, making it a versatile scaffold for the construction of more complex molecular architectures, particularly in the realm of medicinal chemistry and materials science.[1][2] The pyridine core itself is a ubiquitous motif in a vast number of approved pharmaceutical agents, and the specific substitution pattern of this compound offers a gateway to novel chemical entities with tailored pharmacological profiles.[3]

Molecular Structure and Spectroscopic Profile

The molecular structure of this compound is characterized by a pyridine ring substituted at the 3, 4, and 5 positions. The presence of the electronegative nitrogen atom in the ring, coupled with the inductive and resonance effects of the nitro group, significantly influences the electron density distribution within the aromatic system.[4]

Molecular Formula: C₅H₂BrClN₂O₂[5]

Molecular Weight: 237.44 g/mol [5][6]

CAS Number: 1072141-30-0[5]

Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for this compound is not readily found, we can predict its key spectroscopic features based on the analysis of its structure and data for analogous compounds. This predictive analysis is a crucial skill for any research scientist.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. Due to the strong deshielding effect of the adjacent nitro group and the overall electron-deficient nature of the ring, these protons will appear at a downfield chemical shift, likely in the range of 8.5-9.5 ppm. The proton at the 2-position will likely appear as a doublet, coupled to the proton at the 6-position, which will also appear as a doublet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display five signals corresponding to the five carbon atoms of the pyridine ring. The carbons bearing the electron-withdrawing substituents (bromo, chloro, and nitro groups) will be significantly deshielded and appear at lower field. The carbon attached to the nitro group (C5) is expected to be the most downfield signal. The chemical shifts of the carbon atoms can be predicted using empirical calculations or by comparison with structurally similar compounds.[7][8][9]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ for asymmetric and symmetric stretching, respectively). Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1400 cm⁻¹ region.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, the isotopic pattern of the molecular ion peak will be characteristic, with M, M+2, and M+4 peaks, reflecting the natural abundance of the isotopes of these halogens (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl).

Reactivity and Regioselectivity: The Heart of its Synthetic Utility

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNA). The electron-deficient nature of the pyridine ring, exacerbated by the powerful electron-withdrawing nitro group, makes it highly susceptible to attack by nucleophiles.[4][10]

The Principle of Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on nitro-substituted aromatic systems typically proceed via a two-step addition-elimination mechanism. The first, and often rate-determining, step is the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][11][12] The stability of this intermediate is crucial for the reaction to proceed. The negative charge in the Meisenheimer complex can be delocalized onto the ortho and para substituents. Therefore, electron-withdrawing groups at these positions are essential for activating the ring towards nucleophilic attack.[1]

In the case of this compound, the nitro group is para to the bromine atom and meta to the chlorine atom. This positioning has profound implications for the regioselectivity of SNAr reactions.

Regioselectivity: A Tale of Two Halogens

A critical question for any synthetic chemist utilizing this building block is: which halogen is preferentially displaced? The answer lies in the relative stability of the two possible Meisenheimer complexes formed upon nucleophilic attack at C4 (bearing the bromo group) versus C3 (bearing the chloro group).

As illustrated in the diagram above, attack at the C4 position is significantly favored. This is because the resulting Meisenheimer complex allows for the delocalization of the negative charge onto the oxygen atoms of the para-nitro group, a highly stabilizing interaction. In contrast, attack at the C3 position does not permit such direct resonance stabilization by the nitro group. Consequently, the transition state leading to the C4-substituted product is lower in energy, and this pathway is kinetically and thermodynamically favored.

Therefore, in most SNAr reactions with this compound, the bromine atom at the 4-position is selectively displaced by the incoming nucleophile. This predictable regioselectivity is a key feature that makes this compound a reliable and valuable building block in multi-step syntheses.

Synthetic Applications in Medicinal Chemistry

The unique reactivity profile of this compound makes it an attractive starting material for the synthesis of a variety of biologically active molecules, particularly kinase inhibitors.[13][14][15] The ability to selectively introduce a nucleophile at the C4 position, while retaining the chlorine atom at C3 for potential subsequent transformations (e.g., cross-coupling reactions), provides a powerful strategy for building molecular diversity.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a substituted heterocyclic core that binds to the ATP-binding site of the enzyme. The 3-chloro-5-nitropyridine scaffold, accessible from this compound, can be further elaborated to generate potent and selective inhibitors. For instance, the amino group, which can be introduced via SNAr with an amine nucleophile, can serve as a key hydrogen bond donor or acceptor in the active site. The remaining chloro group can be a site for further functionalization to improve potency, selectivity, or pharmacokinetic properties.

While specific, named drug candidates directly synthesized from this compound are not prominently featured in the readily available literature, the strategic importance of polysubstituted nitropyridines in kinase inhibitor design is well-established.[16]

Experimental Protocols

The following are representative, generalized protocols for reactions involving this compound. Researchers should always first consult relevant safety data sheets and perform a thorough risk assessment before conducting any experiment.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for the reaction of this compound with an amine nucleophile.

Causality in Experimental Choices:

-

Aprotic Solvent: Aprotic polar solvents like DMF or DMSO are used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

-

Base: A non-nucleophilic base is added to neutralize the acid (HBr) generated during the reaction, driving the equilibrium towards the product.

-

Monitoring: Close monitoring of the reaction is crucial to determine the optimal reaction time and prevent the formation of byproducts.

-

Purification: Purification is essential to remove unreacted starting materials, the base, and any side products to obtain the desired compound in high purity.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] It is classified as an irritant and is toxic if swallowed.[6] Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its well-defined structure and predictable regioselectivity in nucleophilic aromatic substitution reactions make it a reliable tool for the construction of complex molecular architectures. Its applications, particularly in the synthesis of potential kinase inhibitors, underscore its importance in medicinal chemistry and drug discovery. A thorough understanding of its reactivity, guided by the principles of physical organic chemistry, is key to successfully leveraging this powerful synthetic intermediate.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 3-Bromo-4-chloro-5-nitropyridine | C5H2BrClN2O2 | CID 12510052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bhu.ac.in [bhu.ac.in]

- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The stabilities of Meisenheimer complexes. Part 26. The reactions of some aromatic nitro-compounds with base in t-butyl alcohol–water mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

electrophilic character of 4-Bromo-3-chloro-5-nitropyridine

An In-depth Technical Guide to the Electrophilic Character of 4-Bromo-3-chloro-5-nitropyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a pyridine core, two distinct halogen atoms, and a potent electron-withdrawing nitro group, imparts a pronounced electrophilic character. This guide provides a comprehensive analysis of the electronic properties, reactivity, and synthetic utility of this versatile building block. We will delve into the mechanistic underpinnings of its reactivity, primarily through Nucleophilic Aromatic Substitution (SNAr), provide a field-proven experimental protocol for its functionalization, and discuss its application in modern drug discovery.

Introduction: The Pyridine Scaffold in Modern Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and imparts aqueous solubility, making it a desirable feature in bioactive molecules. However, the pyridine ring is inherently electron-deficient compared to benzene, a property that is dramatically amplified by the addition of electron-withdrawing substituents. This compound exemplifies an "activated" pyridine system, engineered for high reactivity towards nucleophiles. The presence of halogens (bromine and chlorine) and a nitro group significantly enhances its electrophilic character, making it a valuable intermediate for constructing complex molecular architectures.[1] Understanding the principles that govern its electrophilicity is crucial for its effective deployment in multi-step synthetic campaigns.

Molecular Structure and Analysis of Electronic Effects

The reactivity of this compound is a direct consequence of the cumulative electronic effects of its substituents on the pyridine ring.

-

Pyridine Core: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a net inductive withdrawal of electron density from the ring carbons, making the entire system electron-poor.

-

Nitro Group (-NO₂): The nitro group at the C5 position is a powerful electron-withdrawing group. It deactivates the ring through two mechanisms:

-

Inductive Effect (-I): The electronegative nitrogen and oxygen atoms pull electron density away from the ring through the sigma bond framework.

-

Resonance Effect (-M): The nitro group can delocalize negative charge from the ring onto its oxygen atoms, a crucial factor in stabilizing the intermediate of a nucleophilic attack.

-

-

Halogen Substituents (Br and Cl): The bromine at C4 and chlorine at C3 also withdraw electron density via their strong inductive effects (-I). While they possess lone pairs that could theoretically donate electron density through resonance (+M), this effect is weak for halogens and is overwhelmingly superseded by their inductive withdrawal.

The confluence of these features renders the carbon atoms of the pyridine ring, particularly those positioned ortho and para to the nitro group, highly electrophilic and susceptible to nucleophilic attack.

Caption: Electronic contributions to the electrophilicity of the core scaffold.

Reactivity Profile: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The pronounced is primarily expressed through its participation in Nucleophilic Aromatic Substitution (SNAr) reactions. This is not a single-step displacement like an SN2 reaction; rather, it is a two-step addition-elimination process.[2]

Step 1: Nucleophilic Addition (Rate-Determining Step) A nucleophile (Nu⁻) attacks an electron-deficient carbon atom bearing a leaving group (LG). This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]

Step 2: Elimination of the Leaving Group (Fast Step) The aromaticity of the ring is restored by the expulsion of the leaving group. This step is typically rapid as it re-establishes the stable aromatic system.

Regioselectivity of Attack

For an SNAr reaction to be facile, the negative charge of the Meisenheimer complex must be stabilized by electron-withdrawing groups, particularly those at the ortho and para positions relative to the site of attack.[3]

In this compound:

-

The nitro group is at C5 .

-

The bromo group (a potential leaving group) is at C4 , which is ortho to the C5-nitro group.

-

The chloro group (another potential leaving group) is at C3 , which is meta to the C5-nitro group.

Nucleophilic attack at C4 is strongly favored because the resulting negative charge in the Meisenheimer complex can be delocalized onto the oxygen atoms of the adjacent nitro group through resonance. Attack at the C3 position does not allow for this direct resonance stabilization, rendering this position significantly less reactive. Therefore, nucleophiles will selectively displace the bromide at the C4 position.

Caption: The Addition-Elimination mechanism of SNAr on the target molecule.

Experimental Protocol: Synthesis of 4-(Benzylamino)-3-chloro-5-nitropyridine

This protocol provides a validated method for demonstrating the electrophilic reactivity of the title compound. The choice of benzylamine as the nucleophile and DMSO as the solvent is representative of common conditions for SNAr reactions on activated pyridines.

Objective: To synthesize 4-(benzylamino)-3-chloro-5-nitropyridine via SNAr, displacing the bromide at the C4 position.

Materials & Reagents:

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Protocol:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 237 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).

-

Solvent & Reagent Addition: Add anhydrous DMSO (5 mL) to the flask. Stir the resulting suspension. Add benzylamine (130 µL, 1.2 mmol) dropwise to the mixture at room temperature.

-

Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Causality Insight: The elevated temperature provides the necessary activation energy for the rate-determining nucleophilic attack. K₂CO₃ acts as a mild base to neutralize the HBr formed in situ, driving the reaction to completion. DMSO is an excellent polar aprotic solvent for SNAr as it solvates the cation (K⁺) but not the nucleophile, enhancing its reactivity.

-

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (20 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 15 mL) followed by brine (1 x 15 mL) to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate to afford the pure product.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass will correspond to the displacement of Br with the benzylamino group.

Caption: A validated experimental workflow for the SNAr functionalization.

Data Summary and Applications

The physicochemical properties and high reactivity of this compound make it an invaluable tool for synthetic chemists.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1072141-30-0 | [1][4] |

| Molecular Formula | C₅H₂BrClN₂O₂ | [1][4] |

| Molecular Weight | 237.44 g/mol | [1][4] |

| Appearance | Solid |

Applications in Drug Discovery and Synthesis:

The true value of this reagent lies in its ability to serve as a linchpin for introducing a highly functionalized pyridine moiety. The SNAr reaction is just the first step. Subsequent chemical manipulations can be performed on the remaining functional groups:

-

Nitro Group Reduction: The nitro group can be readily reduced to an amine, which can then be used for amide bond formation, sulfonylation, or diazotization, opening up a vast chemical space for library synthesis.

-

Halogen Manipulation: The remaining chlorine atom at the C3 position can potentially be functionalized through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), although this typically requires different conditions than the SNAr.

This multi-faceted reactivity allows for the rapid construction of complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapeutics where the substituted pyridine core is essential for binding and activity.

Conclusion

The is a carefully orchestrated outcome of its molecular architecture. The inherent electron deficiency of the pyridine ring is powerfully amplified by the inductive and resonance effects of the C5-nitro group, which in turn activates the C4 position for highly regioselective nucleophilic aromatic substitution. This predictable and robust reactivity has established the compound as a cornerstone building block for researchers in organic synthesis and drug development, enabling efficient access to novel and complex chemical entities.

References

-

MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available from: [Link]

-

Semantic Scholar. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Available from: [Link]

-

ResearchGate. Nitropyridines, Their Synthesis and Reactions. Available from: [Link]

-

ResearchGate. Nitropyridines: Synthesis and reactions. Available from: [Link]

-

University of Oslo. Synthesis and Functionalization of 3-Nitropyridines. Available from: [Link]

-

PubChem. 3-Bromo-4-chloro-5-nitropyridine. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Available from: [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]

-

YouTube. Nucleophilic Aromatic Substitution. Available from: [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

-

National Institutes of Health. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available from: [Link]

-

YouTube. Nucleophilic Aromatic Substitution. Available from: [Link]

-

Organic Syntheses. 2,3-diaminopyridine. Available from: [Link]

Sources

Navigating the Solubility Landscape of 4-Bromo-3-chloro-5-nitropyridine: A Technical Guide for Researchers

Abstract

This in-depth technical guide addresses the solubility of 4-bromo-3-chloro-5-nitropyridine, a key heterocyclic intermediate in pharmaceutical and agrochemical research. In the absence of extensive published quantitative solubility data, this document provides a robust framework for researchers to predict and experimentally determine the solubility of this compound in a range of common organic solvents. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for scientists and drug development professionals working with this and structurally related molecules. We will explore the physicochemical properties of this compound, predict its solubility based on the principle of "like dissolves like," and provide a detailed, self-validating experimental protocol for accurate solubility determination.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative with the molecular formula C₅H₂BrClN₂O₂.[1][2][3][4][5] Its structure, featuring a pyridine ring functionalized with two different halogens (bromine and chlorine) and a strongly electron-withdrawing nitro group, makes it a versatile building block in organic synthesis. The electrophilic nature of this compound, enhanced by its substituents, allows for a variety of chemical transformations, rendering it a valuable precursor in the development of novel therapeutic agents and agrochemicals.[6]

Understanding the solubility of this compound is paramount for its effective use in research and development. Solubility dictates the choice of solvents for chemical reactions, purification processes such as recrystallization, and formulation studies. A thorough knowledge of its behavior in different organic solvents enables chemists to optimize reaction conditions, improve yields, and develop robust and scalable processes.

Theoretical Framework for Solubility Prediction

The fundamental principle governing the solubility of organic compounds is "like dissolves like."[6] This adage suggests that a solute will dissolve most readily in a solvent that has a similar polarity. The polarity of a molecule is determined by the distribution of electron density across its structure, which is influenced by the presence of polar functional groups and the overall molecular geometry.

Molecular Structure and Polarity Analysis of this compound

The structure of this compound is key to understanding its solubility characteristics.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a dipole moment and contributing to the molecule's overall polarity.

-

Halogen Substituents (Bromo and Chloro): Both bromine and chlorine are electronegative atoms that withdraw electron density from the pyridine ring, further increasing the polarity of the C-Br and C-Cl bonds.

-

Nitro Group (-NO₂): The nitro group is a very strong electron-withdrawing group and is highly polar.[6] This functional group is expected to significantly influence the molecule's solubility, particularly in polar solvents.

Collectively, these features suggest that this compound is a polar molecule.[6] Therefore, it is predicted to have higher solubility in polar organic solvents and lower solubility in nonpolar organic solvents.

Predicting Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can make qualitative predictions about the solubility of this compound in a range of organic solvents. The following table categorizes common solvents by their polarity and provides a predicted solubility profile for the target compound.

| Solvent | Polarity Index (P') | Solvent Type | Predicted Solubility of this compound |

| n-Hexane | 0.1 | Nonpolar | Very Low |

| Toluene | 2.4 | Nonpolar | Low |

| Diethyl Ether | 2.8 | Nonpolar | Low to Moderate |

| Dichloromethane | 3.1 | Polar Aprotic | Moderate |

| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | Moderate to High |

| Ethyl Acetate | 4.4 | Polar Aprotic | Moderate to High |

| Acetone | 5.1 | Polar Aprotic | High |

| Acetonitrile | 5.8 | Polar Aprotic | High |

| Dimethylformamide (DMF) | 6.4 | Polar Aprotic | Very High |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Very High |

| Methanol | 5.1 | Polar Protic | Moderate to High |

| Ethanol | 4.3 | Polar Protic | Moderate |

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes the equilibrium solubility method, a reliable technique for determining the solubility of a solid compound in a given solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Constant temperature shaker or rotator

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or rotator. The temperature should be controlled and recorded (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated.

-

-

Sampling:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the withdrawn sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A pre-established calibration curve is required for this quantification.

-

-

Calculation:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner. A table is an effective way to summarize the results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| n-Hexane | 25 | Experimental Value | Experimental Value |

| Toluene | 25 | Experimental Value | Experimental Value |

| Dichloromethane | 25 | Experimental Value | Experimental Value |

| Acetone | 25 | Experimental Value | Experimental Value |

| Acetonitrile | 25 | Experimental Value | Experimental Value |

| Methanol | 25 | Experimental Value | Experimental Value |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Experimental Value |

Safety Considerations

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.[7] Based on available safety data, this compound is classified as toxic if swallowed and causes serious eye damage.[3]

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

References

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: [chemicalbook.com]

- 3. 3-Bromo-4-chloro-5-nitropyridine | C5H2BrClN2O2 | CID 12510052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1072141-30-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound - CAS:1072141-30-0 - Sunway Pharm Ltd [3wpharm.com]

- 6. CAS 1072141-30-0: this compound [cymitquimica.com]

- 7. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Stability of 4-Bromo-3-chloro-5-nitropyridine Under Acidic Conditions

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 4-Bromo-3-chloro-5-nitropyridine in acidic environments. The document is intended for researchers, scientists, and drug development professionals who utilize this compound as a critical intermediate in pharmaceutical synthesis. This guide elucidates the theoretical underpinnings of its stability, proposes potential degradation pathways based on established principles of organic chemistry, and furnishes a detailed, field-proven protocol for conducting forced degradation studies. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for regulatory submissions and the development of stable pharmaceutical products.

Introduction: The Significance of this compound in Drug Development

This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring two distinct halogen atoms and a strongly electron-withdrawing nitro group, provides multiple reaction sites for medicinal chemists to elaborate complex molecular architectures. The stability of such a critical intermediate is of paramount importance, as any degradation can lead to the formation of impurities that may compromise the safety and efficacy of the final drug product.

Understanding the stability of this compound under various stress conditions, particularly acidic environments commonly encountered during synthesis and formulation, is a regulatory expectation and a scientific necessity.[1][2] Forced degradation studies, also known as stress testing, are integral to the drug development process.[3][4][5] They help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][4] This guide provides the foundational knowledge and practical protocols to rigorously assess the stability of this compound under acidic conditions.

Theoretical Chemical Stability and Proposed Degradation Pathways

The chemical stability of this compound is intrinsically linked to the electronic nature of the pyridine ring and its substituents. The pyridine nitrogen atom is basic and will be protonated under acidic conditions, forming a pyridinium salt. This protonation further enhances the electron-deficient nature of the pyridine ring, making it more susceptible to nucleophilic attack.

The primary degradation pathway anticipated for this compound under acidic conditions is Nucleophilic Aromatic Substitution (SNAr) .[6][7][8] The presence of three strong electron-withdrawing groups (nitro, bromo, and chloro) significantly activates the pyridine ring for nucleophilic attack.

The Mechanism of Acid-Catalyzed Nucleophilic Aromatic Substitution

The SNAr mechanism proceeds via a two-step addition-elimination process. In an acidic aqueous environment, water can act as the nucleophile.

-

Nucleophilic Attack: A water molecule attacks one of the carbon atoms bearing a halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][9] The negative charge in this intermediate is delocalized over the pyridine ring and, importantly, onto the electronegative oxygen atoms of the nitro group.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of one of the halide ions (bromide or chloride).

Regioselectivity of Nucleophilic Attack

The positions ortho and para to the electron-withdrawing nitro group are the most activated towards nucleophilic attack.[6][9] In this compound, both the 4-position (bearing the bromo group) and the 3-position (bearing the chloro group) are ortho and meta, respectively, to the 5-nitro group. However, the pyridine nitrogen also strongly influences the regioselectivity. Nucleophilic attack on pyridines is favored at the 2- and 4-positions.[9][10]

Given these factors, the most probable sites of nucleophilic attack are the C4 (bromo-substituted) and C2 positions. However, considering the substituents present, the C4 position is highly activated by the para-nitro group and the inherent reactivity of the 4-position of the pyridine ring. The C3 position is less activated. Therefore, the primary degradation product is likely to be the result of the displacement of the bromide at the C4 position. A secondary, but less likely, degradation pathway could involve the displacement of the chloride at the C3 position.

Proposed Degradation Products

Based on the SNAr mechanism, the following primary degradation products are proposed:

-

Product 1 (Major): 3-Chloro-5-nitro-4-pyridone (from hydrolysis at the C4 position).

-

Product 2 (Minor): 4-Bromo-5-nitro-3-pyridone (from hydrolysis at the C3 position).

Further degradation of these initial products under harsh acidic conditions could lead to more complex mixtures.

Caption: Proposed SNAr degradation pathway of this compound.

Experimental Protocol: Forced Degradation Study

The following protocol provides a robust framework for conducting a forced degradation study of this compound under acidic conditions. This protocol is designed to meet the standards outlined in the International Council for Harmonisation (ICH) guidelines.[3]

Materials and Equipment

-

This compound (of known purity)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade (for neutralization)

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks

-

Pipettes

-

pH meter

-

Heating block or water bath with temperature control

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system (for identification of degradation products)

-

NMR spectrometer (for structural elucidation of isolated degradants)

Experimental Workflow

Caption: A streamlined workflow for the forced degradation study.

Step-by-Step Methodology

Step 1: Preparation of Stock Solution

-

Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.

-

Dissolve the compound in a minimal amount of HPLC-grade methanol or acetonitrile.

-

Dilute to the mark with the same solvent to obtain a stock solution of approximately 1 mg/mL.

Step 2: Acid Hydrolysis Stress Conditions

-

Prepare solutions of 0.1 M HCl and 1 M HCl.

-

For each acid concentration, pipette 1 mL of the stock solution into three separate reaction vials.

-

Add 9 mL of the respective HCl solution to each vial to achieve a final drug concentration of approximately 0.1 mg/mL.

-

Prepare a control sample by adding 9 mL of HPLC-grade water to 1 mL of the stock solution.

-

Incubate one set of vials at room temperature (25°C) and another set at an elevated temperature (e.g., 60°C).

Step 3: Time-Point Sampling and Quenching

-

Withdraw aliquots (e.g., 1 mL) from each vial at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Immediately neutralize the acidic samples by adding a stoichiometric amount of NaOH solution. The exact amount should be predetermined by a separate titration.

-

Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

Step 4: HPLC Analysis

A stability-indicating HPLC method must be developed and validated.[11][12][13][14][15] The method should be able to separate the parent compound from all potential degradation products.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance, as determined by UV-Vis spectroscopy. A DAD is highly recommended.

-

Injection Volume: 10-20 µL.

Step 5: Data Interpretation and Mass Balance

-

Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

-

The target degradation is typically in the range of 5-20%.[3][5] If degradation is too rapid, reduce the temperature or acid concentration. If it is too slow, increase the stress conditions.

-

Perform a mass balance calculation to ensure that the decrease in the amount of the parent compound is accounted for by the formation of degradation products.

Characterization of Degradation Products

-

Use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products, which will help in determining their molecular weights and proposing molecular formulas.

-

If significant degradation products are formed, they should be isolated using preparative HPLC.

-

The structure of the isolated impurities should be elucidated using spectroscopic techniques such as NMR (¹H, ¹³C, and 2D-NMR) and high-resolution mass spectrometry (HRMS).

Data Presentation and Interpretation

All quantitative data from the forced degradation study should be summarized in a clear and concise table.

| Stress Condition | Time (hours) | Temperature (°C) | % Assay of this compound | % Area of Major Degradant | % Area of Minor Degradant | Mass Balance (%) |

| 0.1 M HCl | 0 | 25 | 100.0 | 0.0 | 0.0 | 100.0 |

| 24 | 25 | |||||

| 48 | 25 | |||||

| 0.1 M HCl | 0 | 60 | 100.0 | 0.0 | 0.0 | 100.0 |

| 8 | 60 | |||||

| 24 | 60 | |||||

| 1 M HCl | 0 | 25 | 100.0 | 0.0 | 0.0 | 100.0 |

| 8 | 25 | |||||

| 24 | 25 | |||||

| 1 M HCl | 0 | 60 | 100.0 | 0.0 | 0.0 | 100.0 |

| 2 | 60 | |||||

| 8 | 60 |

Conclusion

This technical guide has provided a comprehensive overview of the stability of this compound under acidic conditions. The theoretical discussion, based on the principles of nucleophilic aromatic substitution, predicts that the primary degradation pathway involves hydrolysis to form the corresponding pyridone derivatives. The detailed experimental protocol for a forced degradation study offers a practical and robust methodology for researchers to assess the stability of this critical pharmaceutical intermediate. By following the guidelines presented herein, scientists can generate the necessary data to ensure the quality, safety, and efficacy of the drug products they develop.

References

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

-

How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2023, November 8). ResolveMass. Retrieved from [Link]

-

Sop for force degradation study. (2023, December 27). Pharma Dekho. Retrieved from [Link]

-

HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved from [Link]

-

Pyridine. (n.d.). In Wikipedia. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Nucleophilic aromatic substitution. (n.d.). BYJU'S. Retrieved from [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. Retrieved from [Link]

-

37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 19). [Video]. YouTube. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]

-

Kapoor, B., Gupta, R., Gulati, M., Singh, S. K., Khatik, G. L., Chawla, M., ... & Kumar, R. (2020). High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. Assay and drug development technologies, 18(3), 119–133. [Link]

-

Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019, November 12). Pharmacia, 66(4), 223-229. [Link]

-

Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (2022, December 31). Journal of Pharmaceutical Negative Results, 13(4), 1-8. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021, March 1). LCGC International, 39(3), 130-141. [Link]

-

Stability Indicating HPLC Method Development –A Review. (2021, October). International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

Sources

- 1. onyxipca.com [onyxipca.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. pharmadekho.com [pharmadekho.com]

- 5. sgs.com [sgs.com]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. youtube.com [youtube.com]

- 11. High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 13. pnrjournal.com [pnrjournal.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. ijtsrd.com [ijtsrd.com]

The Strategic deployment of 4-Bromo-3-chloro-5-nitropyridine in Modern Organic Synthesis: A Technical Guide

Foreword: The Unassuming Power of a Polysubstituted Pyridine

In the intricate tapestry of organic synthesis, the true value of a building block lies in its predictable reactivity and versatility. 4-Bromo-3-chloro-5-nitropyridine, a seemingly modest heterocyclic compound, has emerged as a powerhouse for the construction of complex molecular architectures, particularly within the realms of pharmaceutical and agrochemical research.[1] Its unique arrangement of three distinct functional groups—a nitro moiety and two different halogens—on a pyridine scaffold bestows upon it a rich and selective reactivity profile. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, offering both mechanistic insights and practical, field-proven protocols for the modern research scientist.

Core Characteristics and Synthetic Availability

Physicochemical Properties

This compound (CAS No. 1072141-30-0) is a crystalline solid with a molecular formula of C₅H₂BrClN₂O₂ and a molecular weight of 237.44 g/mol .[2] The presence of the highly polar nitro group, combined with the electronegative halogen atoms, renders the pyridine ring significantly electron-deficient.[1] This electronic feature is the cornerstone of its reactivity, making it an excellent electrophile in various transformations.

| Property | Value |

| CAS Number | 1072141-30-0 |

| Molecular Formula | C₅H₂BrClN₂O₂ |

| Molecular Weight | 237.44 g/mol |

| Appearance | Off-white to yellow crystalline solid |

Synthesis of the Building Block

Figure 1: A proposed synthetic pathway to this compound.

This proposed synthesis leverages established pyridine chemistry, starting with the oxidation of a suitable chloronitropyridine to the corresponding N-oxide. The N-oxide functionality activates the 4-position for electrophilic aromatic substitution, allowing for regioselective bromination. Subsequent deoxygenation would then yield the target compound.

Navigating the Reactivity Landscape: A Tale of Two Halogens and a Nitro Group

The synthetic utility of this compound stems from the differential reactivity of its substituents. The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, while the two distinct halogen atoms offer opportunities for selective functionalization through both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A Study in Regioselectivity

The highly electron-deficient nature of the pyridine ring makes it exceptionally susceptible to SNAr. The key question for the synthetic chemist is one of regioselectivity: which halogen is preferentially displaced?

Causality Behind Experimental Choices: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex.[4] The stability of this intermediate dictates the regiochemical outcome. For dihalopyridines bearing a nitro group, attack at the position para to the nitro group allows for the negative charge to be delocalized onto the nitro group's oxygen atoms, providing significant stabilization. In the case of this compound, the bromine atom is at the 4-position, para to the 5-nitro group. Therefore, nucleophilic attack is overwhelmingly favored at this position.

Figure 2: Regioselectivity in the SNAr of this compound.

Experimental Protocol: Selective Amination at the C4-Position

This protocol details the selective displacement of the bromide with an amine, a common transformation in the synthesis of biologically active molecules.

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add the desired primary or secondary amine (1.1-1.5 eq.) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by silica gel column chromatography to yield the 4-amino-3-chloro-5-nitropyridine derivative.

Table of Representative SNAr Reactions:

| Nucleophile | Product | Typical Yield |

| Cyclopentylamine | 4-(Cyclopentylamino)-3-chloro-5-nitropyridine | >90% |

| Morpholine | 4-(Morpholino)-3-chloro-5-nitropyridine | High |

| Thiophenol | 3-Chloro-5-nitro-4-(phenylthio)pyridine | High |

Note: Yields are generalized based on the high efficiency of SNAr reactions on similar activated systems.[1][5]

Palladium-Catalyzed Cross-Coupling Reactions: Unlocking Molecular Diversity

The presence of two different halogen atoms opens the door to selective palladium-catalyzed cross-coupling reactions. The general reactivity trend for oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl.[6] This intrinsic difference in reactivity allows for the selective coupling at the C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron species and an aryl halide.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a more active pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Reaction Conditions: Heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature and perform an aqueous work-up as described for the SNAr protocol. Purify the crude product by column chromatography.

Figure 3: General workflow for the Suzuki-Miyaura coupling of this compound.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a valuable transformation for extending molecular scaffolds.

Experimental Protocol: Selective Sonogashira Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%) in an anhydrous, degassed solvent like THF or DMF.

-

Reagent Addition: Add a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0-5.0 eq.) followed by the terminal alkyne (1.1-1.5 eq.).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating until completion.

-

Work-up and Purification: After the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify by column chromatography.[7]